Silver perchlorate hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
silver;perchlorate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNJWPLHOWEPT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931437 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14242-05-8, 331717-44-3 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Silver Perchlorate Hydrate
Conventional Laboratory Preparation Techniques
The most common methods for synthesizing silver perchlorate (B79767) rely on the reaction of a silver salt or oxide with perchloric acid or the use of a double displacement reaction.
A widely employed method for the synthesis of silver perchlorate involves the reaction of silver nitrate (B79036) (AgNO₃) with perchloric acid (HClO₄). softschools.comncats.iowikipedia.org Heating a mixture of these two reagents leads to the formation of silver perchlorate and nitric acid (HNO₃) as a byproduct. softschools.com To obtain the anhydrous salt directly, the reaction can be conducted with an excess of 72% perchloric acid, heating the mixture until fumes of perchloric acid are evolved, driving off the nitric acid. at.ua The resulting product is then cooled, centrifuged, and dried. at.ua This method is effective, though it requires careful handling due to the corrosive and potentially explosive nature of concentrated perchloric acid.
Reaction: AgNO₃ + HClO₄ → AgClO₄ + HNO₃ softschools.com
An alternative route to silver perchlorate involves a precipitation reaction between barium perchlorate (Ba(ClO₄)₂) and silver sulfate (B86663) (Ag₂SO₄). wikipedia.orgsmolecule.com In this double displacement reaction, insoluble barium sulfate (BaSO₄) precipitates out of the solution, leaving the desired silver perchlorate in the aqueous phase. The solid barium sulfate can then be removed by filtration.
Reaction: Ba(ClO₄)₂ + Ag₂SO₄ → 2AgClO₄ + BaSO₄(s)
This method is advantageous as it avoids the direct use of concentrated perchloric acid in the final step of isolating the silver salt.
Silver perchlorate can also be synthesized by reacting silver oxide (Ag₂O) with perchloric acid. wikipedia.orgat.uasmolecule.com This acid-base reaction yields silver perchlorate and water. smolecule.com The resulting solution can then be evaporated to crystallize the silver perchlorate hydrate (B1144303). at.ua This method is particularly useful for neutralizing any excess acid that might be present from other synthetic preparations, often using a slight excess of silver oxide. at.ua
Reaction: Ag₂O + 2HClO₄ → 2AgClO₄ + H₂O
Purification and Recrystallization Protocols for Enhanced Purity
For applications requiring high-purity silver perchlorate, purification and recrystallization are crucial steps. A common impurity, silver chloride (AgCl), can form during synthesis and remains dissolved in concentrated silver perchlorate solutions. at.ua Upon dilution, this impurity precipitates and can be removed by filtration. at.ua To further purify the product, the silver perchlorate is dissolved in water, and the solution is neutralized with a slight excess of silver carbonate or silver oxide before filtration. at.ua
Recrystallization is a standard technique for enhancing purity. For anhydrous silver perchlorate, one method involves refluxing it with benzene, which forms an azeotrope with water, allowing for its removal. chemicalbook.com After the water is removed, the solution is cooled, and the purified silver perchlorate is precipitated by adding a non-polar solvent like pentane. chemicalbook.com The resulting crystals are then filtered and dried under vacuum over a desiccant such as phosphorus pentoxide (P₂O₅). chemicalbook.com Recrystallization from perchloric acid itself is also a documented method. chemicalbook.com
Controlled Dehydration Processes to Anhydrous Silver Perchlorate
Silver perchlorate commonly exists as a monohydrate (AgClO₄·H₂O). softschools.comwikipedia.org The conversion of the hydrate to the anhydrous form requires controlled dehydration. The monohydrate can be dehydrated by heating it to 43 °C. chemicalbook.com Another procedure involves drying at a higher temperature, such as 150 °C, in a vacuum to remove adhering perchloric acid and water. at.ua It is important to handle the anhydrous salt in a dry atmosphere as it is very deliquescent, readily absorbing moisture from the air. softschools.comat.ua For storage, it is recommended to keep it in a desiccator over a strong drying agent like anhydrous magnesium perchlorate. at.ua
Specialized Synthetic Approaches and Derivative Preparations
Beyond its direct synthesis, silver perchlorate is a key reagent in various specialized synthetic applications and for preparing derivatives. It is particularly effective for replacing halide ligands with the weakly coordinating perchlorate anion. ncats.iochemicalbook.comncats.io This property has been utilized in coordination chemistry and organic synthesis.
For instance, silver perchlorate has been used in the synthesis of coordination polymers and networks. researchgate.netsigmaaldrich.com It reacts with various organic ligands, such as those containing pyrazine (B50134) or triazine subunits, to form complex assemblies with diverse topologies. researchgate.netmdpi.com The composition and structure of these complexes are highly dependent on the reaction conditions. mdpi.com
In glycosylation reactions, silver perchlorate has been shown to be a powerful promoter, particularly for achieving high 1,2-cis stereoselectivity. dovepress.com It can be used to activate glycosyl thioimidates and, in combination with other reagents like methyl sulfenyl bromide, to activate thioglycosides. dovepress.com
Furthermore, silver perchlorate serves as a precursor in the synthesis of silver nanoparticles. In a wet chemical approach, silver perchlorate is reduced by sodium borohydride (B1222165) (NaBH₄) under kinetically controlled conditions to produce size-controlled silver nanoparticles. nih.gov
Isolation from Aqueous Extraction of Ammine Complexes
The synthesis of silver perchlorate can be achieved through the decomposition of its ammine complexes. A common precursor, diamminesilver(I) perchlorate ([Ag(NH₃)₂]ClO₄), is synthesized by reacting an ammoniacal solution of silver nitrate (AgNO₃) with an aqueous solution of sodium perchlorate (NaClO₄). bepress.com While the anhydrous complex can be readily prepared, the formation and isolation of a hydrated diamminesilver(I) perchlorate from aqueous solutions are reported to be less favorable. bepress.comchemimpex.com
The thermal decomposition of [Ag(NH₃)₂]ClO₄ does not proceed via a simple loss of ammonia (B1221849) to form silver perchlorate directly. bepress.com Instead, it involves a complex solid-phase, quasi-intramolecular redox reaction between the ammonia ligands and the perchlorate anion. bepress.comchemimpex.com This reaction yields intermediates containing lower-valence chlorine oxyacids, such as chlorite (B76162) (ClO₂⁻) and chlorate (B79027) (ClO₃⁻). bepress.com
These intermediates are unstable and can subsequently disproportionate, either in the solid phase or upon dissolution in water. bepress.comchemimpex.com The disproportionation reaction yields silver chloride (AgCl) and regenerates silver perchlorate. bepress.comchemimpex.com The final decomposition products, upon further heating, are silver chloride, nitrogen gas, and water. bepress.com Through careful control of this decomposition and subsequent separation, silver perchlorate can be isolated from the precursor ammine complex.
Hydrothermal Synthesis of Silver Perchlorate Sodalite Derivatives
Hydrothermal synthesis offers a versatile method for creating crystalline aluminosilicate (B74896) and gallosilicate structures known as sodalites, which can encapsulate various anions, including perchlorate. These perchlorate-containing sodalites serve as precursors for silver perchlorate sodalite derivatives.
The process typically begins with the low-temperature (e.g., 373 K) hydrothermal synthesis of a sodium-based perchlorate sodalite, such as Na₈[AlSiO₄]₆(ClO₄)₂ or Na₈[GaSiO₄]₆(ClO₄)₂. thieme-connect.deresearchgate.net These structures are characterized by a framework of alternating silica (B1680970) and alumina (B75360) (or gallia) tetrahedra, creating cages that trap sodium and perchlorate ions. researchgate.net
Silver perchlorate sodalite derivatives are then prepared via a facile aqueous cation exchange reaction. researchgate.netrsc.org The sodium-containing sodalite is treated with an aqueous solution of silver nitrate. thieme-connect.deresearchgate.net This process results in the partial or substantial replacement of sodium ions (Na⁺) with silver ions (Ag⁺) within the sodalite cages, yielding derivatives with general stoichiometries like Na₈₋ₓAgₓ[AlSiO₄]₆(ClO₄)₂ or Na₃.₉Ag₄.₁[AlGeO₄]₆(ClO₄)₂. thieme-connect.dersc.org The resulting silver-exchanged sodalites are characterized using techniques such as X-ray powder diffraction, Infrared (IR) spectroscopy, and Raman spectroscopy to confirm the structure and composition. researchgate.netrsc.org For instance, the introduction of silver into an aluminogermanate sodalite framework leads to a reduction in the unit cell parameter. rsc.org
| Compound | Space Group | Unit Cell Parameter (a) | Unit Cell Volume (V) | Al-O-Ge Angle |
|---|---|---|---|---|
| Na₈[AlGeO₄]₆(ClO₄)₂ | P4̅3n | 9.249 Å | 791.35 ų | 140.930° |
| Na₃.₉Ag₄.₁[AlGeO₄]₆(ClO₄)₂ | P4̅3n | 9.195 Å | 775.95 ų | 139.034° |
Synthesis of Organobismuth Perchlorates Utilizing Silver Perchlorate Hydrate
This compound is a key reagent in the metathetical synthesis of cationic organobismuth(III) and organobismuth(V) perchlorates. thieme-connect.dersc.org This method relies on the reaction of an organobismuth halide with silver perchlorate. The strong affinity between silver(I) and halide ions drives the reaction by forming a highly insoluble silver halide precipitate (e.g., AgCl, AgBr), which can be easily removed by filtration. thieme-connect.dersc.org
A general approach involves the reaction of a dihalo-triorganobismuth(V) compound, such as triphenylbismuth (B1683265) dichloride (Ph₃BiCl₂), with silver perchlorate in a suitable solvent like acetone. rsc.org This reaction yields the corresponding organobismuth perchlorate. For example, acetonyltriphenylbismuthonium perchlorate, [Ph₃Bi(CH₂·COMe)]ClO₄, was synthesized from the reaction between triphenylbismuth dichloride and silver perchlorate in acetone. rsc.org
Similarly, cationic organobismuth(III) complexes can be prepared. The reaction of a diarylhalobismuthine with silver perchlorate in the presence of a Lewis base results in the formation of cationic bismuth(III) compounds. thieme-connect.de A specific example is the synthesis of the air-stable, hydrated cationic organobismuth(III) complex, [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻. mdpi.com This compound is formed by reacting the corresponding diarylchlorobismuthine with one equivalent of silver perchlorate in tetrahydrofuran (B95107) (THF). researchgate.netthieme-connect.de The resulting complex contains a water molecule coordinated to the bismuth center, with the perchlorate anion hydrogen-bonded to the coordinated water. mdpi.com This synthesis highlights the direct role of silver perchlorate in generating complex organometallic perchlorate salts.
Crystallographic and Structural Elucidation of Silver Perchlorate Hydrate and Its Coordination Entities
Solid-State X-ray Crystallography
The crystalline form of silver perchlorate (B79767) hydrate (B1144303) has been subject to detailed investigation using single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. These studies have been crucial in elucidating the structural characteristics of this compound at the atomic level.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Silver perchlorate monohydrate, Ag(ClO₄)(H₂O), crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. crystallography.netugr.es The specific space group has been identified as P b c a. crystallography.netugr.es This designation provides information about the symmetry elements present within the crystal lattice.
The unit cell is the fundamental repeating unit of a crystal structure. For silver perchlorate monohydrate, the dimensions of this cell have been determined with high precision. The lattice parameters are reported as follows:
a = 8.122 Å
b = 7.829 Å
c = 13.56 Å
The angles of the unit cell are all 90°, consistent with the orthorhombic crystal system. crystallography.netugr.es The volume of the unit cell is calculated to be 862.242 ų. crystallography.netugr.es
It is worth noting that the anhydrous form of silver perchlorate exhibits a different crystal structure, crystallizing in the cubic system with the space group F -4 3 m. nih.gov The unit cell parameters for this form are a = b = c = 6.92 Å, with all angles at 90°. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| Unit Cell Parameter 'a' (Å) | 8.122 |
| Unit Cell Parameter 'b' (Å) | 7.829 |
| Unit Cell Parameter 'c' (Å) | 13.56 |
| Unit Cell Angle 'α' (°) | 90 |
| Unit Cell Angle 'β' (°) | 90 |
| Unit Cell Angle 'γ' (°) | 90 |
| Unit Cell Volume (ų) | 862.242 |
Analysis of Bond Lengths and Angles within the Crystalline Lattice
The precise measurement of interatomic distances and angles within the crystal lattice of this compound provides fundamental insights into the nature of the chemical bonds and interactions present.
In the solid state, the silver ion is coordinated to oxygen atoms from both the water molecule and the perchlorate anions. In a silver perchlorate adduct of an iron(III) complex, a silver-to-hydrate oxygen distance of 2.50 Å was observed. uct.ac.za In aqueous solutions, X-ray diffraction studies have shown that the [Ag(H₂O)₂]⁺ cation features Ag-O distances of approximately 2.40 Å (240 picometers). wikipedia.org In other silver perchlorate complexes, Ag-O distances can vary, with some weak interactions with perchlorate oxygens being greater than 2.70 Å. iucr.org For instance, in a bis(pyridine)silver(I) perchlorate complex, the Ag∙∙∙O distances were found to be 2.840(2) Å and 2.8749(16) Å. grafiati.commdpi.com The interaction between silver and perchlorate is considered weak. d-nb.info
In certain silver perchlorate complexes, the proximity of silver atoms to one another is a notable structural feature. In a dimeric bis(pyridine)silver(I) perchlorate unit, the Ag∙∙∙Ag distance was determined to be 3.3873(5) Å. grafiati.commdpi.com This distance is shorter than the sum of the van der Waals radii of two silver atoms (3.44 Å), which can sometimes indicate a weak argentophilic interaction. d-nb.info However, in other related structures, this distance can be significantly larger, such as 4.843 Å, suggesting the absence of such an interaction. d-nb.info
The perchlorate anion (ClO₄⁻) typically adopts a regular tetrahedral geometry. In the crystal structure of lithium perchlorate trihydrate, the Cl-O bond distance was found to be 1.440 Å. sciencemadness.org Large-angle X-ray scattering (LAXS) studies of aqueous solutions of metal perchlorates have identified the Cl–O bond distance at approximately 1.45 Å. rsc.org The bond order of the Cl-O bond in the perchlorate ion is calculated to be 1.75. doubtnut.com
| Bond/Interaction | Distance (Å) | Context |
|---|---|---|
| Ag-O (hydrate) | 2.50 | Silver perchlorate adduct of an iron(III) complex uct.ac.za |
| Ag-O (aqueous) | ~2.40 | [Ag(H₂O)₂]⁺ in aqueous solution wikipedia.org |
| Ag∙∙∙O (perchlorate) | >2.70 | Weak interaction in a silver perchlorate complex iucr.org |
| Ag∙∙∙O (perchlorate) | 2.840(2) | Bis(pyridine)silver(I) perchlorate grafiati.commdpi.com |
| Ag∙∙∙O (perchlorate) | 2.8749(16) | Bis(pyridine)silver(I) perchlorate grafiati.commdpi.com |
| Ag∙∙∙Ag | 3.3873(5) | Bis(pyridine)silver(I) perchlorate dimer grafiati.commdpi.com |
| Cl-O | 1.440 | Lithium perchlorate trihydrate sciencemadness.org |
| Cl-O | ~1.45 | Aqueous metal perchlorate solutions rsc.org |
Characterization of Silver(I) Coordination Geometries
The silver(I) ion, with its d¹⁰ electronic configuration, does not have a strong stereochemical preference and can adopt a variety of coordination geometries. researchgate.net This flexibility allows for the formation of diverse structural motifs. In the context of silver perchlorate and its complexes, several coordination environments have been observed.
While linear two-coordinate geometry is common for silver(I), higher coordination numbers are frequently encountered. researchgate.net In the silver perchlorate adduct of an iron(III) complex, the silver ion was found to have a coordination number of three. uct.ac.za In other complexes, such as with 1,10-phenanthroline-5,6-dione, the silver(I) ion can exhibit a pseudo-tetrahedral geometry. nih.govcore.ac.uk Tetrahedral and distorted tetrahedral geometries are also seen in other silver(I) coordination polymers. researchgate.net The coordination sphere of silver(I) can be satisfied by various ligands, including water molecules and the oxygen atoms of the perchlorate anions. uct.ac.zagrafiati.com
Investigation of Supramolecular Interactions, including Hydrogen Bonding and π-Stacking
The stability and architecture of crystal structures involving this compound are significantly influenced by a variety of non-covalent supramolecular interactions. analis.com.my These forces, particularly hydrogen bonding and π-π stacking, are crucial in the self-assembly of molecules into larger, well-defined aggregates. analis.com.myresearchgate.net Hydrogen bonds, formed between appropriate proton donors and acceptors, are among the most powerful interactions driving the formation of complex one-, two-, or three-dimensional networks. researchgate.net
Furthermore, π-π stacking interactions are prevalent when silver perchlorate is coordinated with ligands containing aromatic rings. analis.com.my The strength of this stacking is dependent on the electron density of the π orbitals of the aromatic systems. rsc.org Research has shown that the presence of hydrogen bonding can affect the electronic properties of aromatic rings, which in turn can increase the strength of the π-π stacking interactions. rsc.org In certain silver(I) coordination polymers, weak π-π stacking interactions work in concert with hydrogen bonds to create stable molecular architectures. analis.com.myroyalsocietypublishing.org
A notable example is a two-dimensional coordination polymer formed from a thiacalix uniroma1.itarene ligand and silver perchlorate. In this structure, the perchlorate anion does not act merely as a charge-balancing counter-ion but participates directly in the framework as a linker, a behavior that has been documented in other silver complexes. researchgate.net The coordination environment is further stabilized by interactions with methanol (B129727) solvent molecules, highlighting the cooperative nature of these weak forces in building complex supramolecular structures. researchgate.net
Table 1: Key Supramolecular Interactions in Silver Perchlorate Coordination Entities
| Interaction Type | Participating Moieties | Role in Crystal Structure | Reference |
|---|---|---|---|
| Hydrogen Bonding | Water of hydration, Perchlorate (ClO₄⁻) anions, Ligand functional groups (e.g., N-H, O-H) | Stabilizes molecular conformation, Links molecules into extended 1D, 2D, or 3D networks. | analis.com.myresearchgate.netunifi.it |
| π-π Stacking | Aromatic rings of organic ligands | Stabilizes packing of aromatic moieties, often in face-to-face or offset arrangements. | analis.com.myrsc.orgroyalsocietypublishing.org |
| Anion-π Interactions | Perchlorate (ClO₄⁻) anion, Electron-deficient aromatic rings | Contributes to the binding of the anion within a ligand's structure. | unifi.it |
| Metal-Ligand Coordination | Silver(I) ion (Ag⁺), Ligand donor atoms (N, O, S), Perchlorate oxygen atoms | Forms the primary coordination sphere and can act as a bridge in polymeric structures. | analis.com.myresearchgate.net |
Studies of Polymorphism and Phase Transitions in Solid Phases
Polymorphism is the phenomenon where a single chemical compound can exist in more than one distinct crystal structure. researchgate.net These different crystalline forms, or polymorphs, can exhibit significantly different physical and chemical properties. researchgate.net Transitions between polymorphic phases can occur in the solid state, often induced by changes in thermodynamic variables such as temperature and pressure. researchgate.netmdpi.com
While polymorphism is a widely studied phenomenon in materials science and pharmaceuticals, specific studies detailing polymorphism in this compound itself are not extensively documented in the reviewed literature. However, related compounds provide insight into this behavior. For instance, silver sulfate (B86663) (Ag₂SO₄) is known to undergo a polymorphic transformation. govinfo.gov Furthermore, investigations into more complex systems containing perchlorate have revealed solid-phase transformations. acs.org For example, a carbapenem (B1253116) hydrate polymorph can be obtained via a solid-phase transition from a solvated polymorph, a process that can involve changes in molecular packing and even helical structure. mdpi.com Another study on a large organic molecule identified two distinct polymorphs, one of which undergoes a reversible orthorhombic-to-monoclinic phase transition upon cooling, while the other remains structurally insensitive to temperature changes. nih.gov
These examples underscore the potential for this compound or its coordination complexes to exhibit polymorphism, where different packing arrangements could be dictated by the intricate network of hydrogen bonds and other supramolecular forces.
Table 2: Concepts in Solid-State Forms
| Concept | Definition | Significance | Reference |
|---|---|---|---|
| Polymorphism | The ability of a compound to crystallize into two or more distinct crystal structures with different molecular arrangements or conformations. | Polymorphs of the same compound can have different stability, solubility, and mechanical properties. | researchgate.netnih.gov |
| Phase Transition | The transformation of one polymorph into another in the solid state, which can be induced by heat, pressure, or other external stimuli. | Understanding phase transitions is critical for controlling the desired solid form of a material during manufacturing and storage. | researchgate.netmdpi.com |
Solution-State Structural Characterization
Hydration Sphere Elucidation of Silver(I) Aquo Species
The structural and dynamic properties of the hydration sphere around the silver(I) ion in aqueous solution are fundamental to understanding its chemical behavior. uniroma1.it However, elucidating this structure has proven to be complex, with various studies yielding different results for the hydration number and geometry. uniroma1.it In the solid state, the hydrated silver(I) ion is often found to bind two water molecules in a linear fashion. researchgate.net
In aqueous solution, however, the picture is more complicated. Early experimental studies using neutron diffraction on silver perchlorate solutions suggested a tetrahedral coordination with a hydration number of approximately 4.1 and a mean Ag-O bond distance of 2.41 Å. uniroma1.it Other techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy also pointed towards a coordination number of around four. uniroma1.it
More recent and detailed analyses combining EXAFS and Large-Angle X-ray Scattering (LAXS) have refined this picture. These studies suggest a distorted tetrahedral structure, often described as a "2 + 2" model. uniroma1.it This model proposes a coordination sphere with two water molecules at a shorter Ag-O distance (approximately 2.32 Å) and two additional water molecules at a longer distance (around 2.48 Å to 2.54 Å). uniroma1.itresearchgate.net This arrangement indicates a highly disordered and diffuse hydration shell, deviating from a regular tetrahedral or simple linear geometry. uniroma1.it The coordination of the silver(I) ion in solution is considered non-regular, a common feature for metal ions with low charge and the ability to form strong covalent bonds. msu.ru Unlike many multivalent ions which have two or more well-defined hydration shells, monovalent ions like silver(I) are considered to have a single, complex hydration shell. slu.sersc.org
Table 3: Hydration Parameters for Aqueous Silver(I) Ion from Various Studies
| Experimental Method | Proposed Coordination Number (CN) | Mean Ag-O Bond Distance (Å) | Structural Model | Reference |
|---|---|---|---|---|
| Neutron Diffraction | 4.1(3) | 2.41(2) | Tetrahedral | uniroma1.it |
| EXAFS | 3 to 4 | 2.36 | Not specified | uniroma1.it |
| EXAFS/LAXS | 4 ("2 + 2") | 2.32 (for 2 H₂O) and 2.48 (for 2 H₂O) | Distorted Tetrahedral | uniroma1.it |
Arene Coordination in Non-Aqueous Solvent Systems
In non-aqueous solvents, the silver(I) ion derived from silver perchlorate demonstrates versatile coordination behavior, readily forming complexes with various solvent molecules and ligands, including arenes. analis.com.mysurrey.ac.uk The thermodynamics and structure of these coordination entities are highly dependent on the nature of the solvent. surrey.ac.uk
Studies in nitrogen- and oxygen-donating solvents have provided detailed structural information. In acetonitrile (B52724) (ACN), a nitrogen-donating solvent, the silver(I) ion typically forms a tetrahedral [Ag(ACN)₄]⁺ complex with Ag-N bond lengths of approximately 226-229 pm. researchgate.net This stable coordination is utilized in electrochemical applications, where a solution of silver nitrate (B79036) or perchlorate in acetonitrile serves as the internal solution for non-aqueous reference electrodes. als-japan.com
In oxygen-donating solvents like dimethylformamide (DMF), the silver(I) ion also forms a four-coordinate tetrahedral complex, [Ag(DMF)₄]⁺, with Ag-O bond lengths of about 233-239 pm. researchgate.net In mixed solvent systems, such as DMF-acetonitrile mixtures, complex equilibria exist, with various mixed-ligand species like [Ag(DMF)₂(ACN)₂]⁺ and [Ag(DMF)(ACN)₃]⁺ being the predominant forms depending on the molar ratio of the solvents. researchgate.net The interaction of silver(I) with arene-containing ligands, such as substituted calixarenes, has also been investigated in non-aqueous media, demonstrating the formation of stable host-guest complexes. surrey.ac.ukcolab.ws
Table 4: Coordination of Silver(I) in Various Non-Aqueous Solvents
| Solvent | Donor Atom | Predominant Species | Coordination Geometry | Mean Bond Distance (pm) | Reference |
|---|---|---|---|---|---|
| Acetonitrile (ACN) | Nitrogen | [Ag(ACN)₄]⁺ | Tetrahedral | Ag-N: 226-229 | researchgate.net |
| Dimethylformamide (DMF) | Oxygen | [Ag(DMF)₄]⁺ | Tetrahedral | Ag-O: 233-239 | researchgate.net |
| n-Propylamine | Nitrogen | [Ag(n-propylamine)₄]⁺ | Tetrahedral | Ag-N: 229 | researchgate.net |
| Dimethyl sulfoxide (B87167) | Oxygen | [Ag(DMSO)₄]⁺ | Tetrahedral | Ag-O: 238 | researchgate.net |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Silver perchlorate |
| This compound |
| Silver perchlorate monohydrate |
| Silver sulfate |
| Water |
| Methanol |
| Acetonitrile |
| Dimethylformamide |
| Dimethyl sulfoxide |
| n-Propylamine |
| Thiacalix uniroma1.itarene |
| Calixarene |
| Perchloric acid |
| Silver nitrate |
| Carbapenem |
| Guanine |
| Guanine monohydrate |
| Anhydrous guanine |
Advanced Spectroscopic Characterization of Silver Perchlorate Hydrate Systems
Vibrational Spectroscopy: Infrared and Raman Methodologies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural and bonding characteristics of silver perchlorate (B79767) hydrate (B1144303) and its related complexes. These methods probe the vibrational energy levels of molecules, providing a detailed fingerprint of the species present.
The perchlorate anion (ClO₄⁻), in its free, uncoordinated state, possesses a tetrahedral (Td) symmetry. This high symmetry results in four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). mdpi.comnih.gov According to the selection rules for Td symmetry, the ν₁ (A₁) and ν₂ (E) modes are Raman active only, while the ν₃ (F₂) and ν₄ (F₂) modes are both Raman and infrared active. mdpi.com
When the perchlorate anion coordinates to a metal ion, such as silver (Ag⁺), or is subjected to the crystalline environment in silver perchlorate hydrate, its symmetry is lowered. This reduction in symmetry, for instance to C₃ᵥ for monodentate or tridentate coordination or C₂ᵥ for bidentate coordination, leads to changes in the vibrational spectra. dtic.mil The degenerate modes (ν₂, ν₃, and ν₄) may split into multiple bands, and modes that were previously IR-inactive (like ν₁) or Raman-inactive can become active. For example, the appearance of the ν₁ band in the IR spectrum is a clear indicator of the distortion of the perchlorate anion from its ideal Td geometry upon coordination. d-nb.info
In studies of silver perchlorate complexes, the antisymmetric stretching mode (ν₃) typically appears as a strong and often broad band in the IR spectrum, centered around 1050-1100 cm⁻¹. mdpi.comresearchgate.net The symmetric stretching mode (ν₁) is observed in the Raman spectrum as a sharp, intense peak around 930-940 cm⁻¹. mdpi.comacs.org The bending modes, ν₂ and ν₄, are found at lower frequencies, typically in the ranges of 450-480 cm⁻¹ and 620-640 cm⁻¹, respectively. nih.govresearchgate.net The precise positions and splitting of these bands provide valuable information about the nature and strength of the interaction between the silver ion and the perchlorate anion.
| Mode | Symmetry (Td) | Description | Typical Wavenumber Range (cm⁻¹) | Activity (Free Ion) |
|---|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | 930 - 940 | Raman |
| ν₂ | E | Symmetric Bend | 450 - 480 | Raman |
| ν₃ | F₂ | Antisymmetric Stretch | 1050 - 1100 | IR, Raman |
| ν₄ | F₂ | Antisymmetric Bend | 620 - 640 | IR, Raman |
For this compound and its derivatives, factor group analysis allows for a detailed interpretation of the solid-state vibrational spectra. By correlating the irreducible representations of the molecular point group, the site group, and the factor group, one can determine the number of expected vibrational bands and their symmetries. mdpi.comd-nb.info This is particularly useful for distinguishing between fundamental vibrations and other spectral features like overtones or combination bands. mdpi.com For instance, in a monoclinic polymorph of a silver perchlorate complex, if there are two crystallographically distinct perchlorate ions, two sets of vibrational modes are expected. mdpi.com The analysis can predict the splitting of degenerate modes and the activation of silent modes due to the lower symmetry of the crystal environment.
Studying the vibrational spectra of this compound at different temperatures provides insights into structural phase transitions and the dynamics of the constituent ions and molecules. mdpi.comacs.org As the temperature is lowered, sharpening of spectral bands is typically observed due to reduced thermal motion. More significantly, abrupt changes in the spectra, such as the splitting of bands or the appearance of new peaks, can indicate a phase transition to a lower symmetry crystal structure. mdpi.com
For example, in a study of a diamminesilver(I) perchlorate polymorph, cooling from 298 K to 123 K induced a phase transformation. mdpi.com This was evidenced by the splitting and appearance of new bands in the Raman spectrum, particularly in the regions of the perchlorate bending modes. mdpi.com The changes in the number and position of the vibrational bands can be correlated with changes in the crystal structure and the coordination environment of the ions as determined by techniques like X-ray diffraction. aps.org The temperature dependence of the vibrational frequencies and their full width at half maximum (FWHM) can also reveal information about anharmonic effects in the crystal lattice. acs.org
In complexes of silver perchlorate with other ligands, such as ammonia (B1221849) or pyridine (B92270), certain vibrational modes of these ligands are sensitive to coordination with the silver ion. mdpi.comd-nb.info Changes in the position and intensity of these bands upon complexation can confirm the coordination of the ligand and provide information about the strength of the metal-ligand bond.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring chemical reactions in real-time. mt.commdpi.com By inserting an attenuated total reflection (ATR) probe directly into the reaction mixture, spectra can be collected continuously, providing a "molecular video" of the reaction progress. mdpi.com This allows for the tracking of reactants, intermediates, and products as their concentrations change over time. mt.com
For reactions involving silver perchlorate, in situ FTIR can be used to monitor the formation and consumption of various species. nih.gov For example, it can track the progress of complexation reactions by observing the shifts in the ligand and perchlorate vibrational bands. nih.gov This real-time data is crucial for understanding reaction kinetics, elucidating reaction mechanisms, and optimizing process parameters such as temperature, pressure, and catalyst concentration. mdpi.comnih.gov The ability to monitor reactions without the need for sampling avoids issues like the destruction of unstable intermediates and provides a more accurate representation of the reaction as it occurs. mt.com
Electronic Spectroscopy: Ultraviolet-Visible Techniques
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. slideshare.netuobabylon.edu.iq For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions involving the silver ion and the perchlorate anion.
The silver(I) ion, with its [Kr]4d¹⁰ electron configuration, does not have d-d electronic transitions that are common for transition metals with partially filled d-orbitals. nih.gov Therefore, any absorption bands in the UV-Vis region for simple silver salts are typically due to charge-transfer transitions. In the case of silver perchlorate in aqueous solution, the absorption spectrum is often characterized by transitions involving the solvent and the anion. The perchlorate anion itself does not show significant absorption in the standard UV-Vis range (above 200 nm).
Characterization of Ligand-to-Metal Charge Transfer (LMCT) Bands
Ligand-to-Metal Charge Transfer (LMCT) is an electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. wikipedia.orglibretexts.org This process results in the formal reduction of the metal center. wikipedia.org In the case of silver(I) perchlorate hydrate, the ligands are the water molecule(s) and the perchlorate anion (ClO₄⁻). The silver(I) ion has a completely filled d-shell ([Kr] 4d¹⁰ 5s⁰). americanelements.com
The electronic transitions in such systems involve the excitation of electrons from the oxygen atoms of the water and perchlorate ligands to the empty 5s orbital of the Ag⁺ ion. These LMCT bands are typically characterized by their high intensity, with molar absorptivity (ε) values that can exceed 50,000 L mol⁻¹ cm⁻¹. wikipedia.org This intensity is because the transitions are both spin-allowed and Laporte-allowed. wikipedia.org
In related silver(I) complexes, such as those with thioether ligands, LMCT bands have been observed. For instance, the coordination of Ag⁺ to certain thioethers leads to the appearance of new absorption bands in the UV-Vis spectrum, which are assigned to S(ligand) → Ag⁺ charge transfer. researchgate.net For this compound, the transitions would originate from the non-bonding orbitals of the oxygen atoms in the H₂O and ClO₄⁻ ligands. The energy of the LMCT band is dependent on the energy difference between the ligand's molecular orbitals and the metal's acceptor orbital.
Table 1: Expected LMCT Transitions in this compound
| Transition Origin (Ligand) | Transition Destination (Metal) | Transition Type | Expected Spectral Region |
|---|---|---|---|
| Oxygen lone pair (H₂O) | Ag⁺ (5s orbital) | LMCT (σ → 5s) | Ultraviolet |
Analysis of Metal-Centered Electronic Transitions
Metal-centered electronic transitions, commonly known as d-d transitions, involve the excitation of an electron from one d-orbital to another d-orbital within the same metal ion. These transitions are characteristic of transition metals with partially filled d-subshells. However, the silver(I) ion in this compound has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. americanelements.commdpi.com
Consequently, d-d electronic transitions are not expected for silver(I) complexes. mdpi.com The energy required to promote an electron from a filled d-orbital to a higher energy level (like the 5p orbital) is very high, placing any such transition deep in the ultraviolet region, where it would be obscured by the much more intense charge-transfer bands. The absence of d-d transitions is a key spectroscopic feature of d¹⁰ metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment, structure, and dynamics of molecules in both solution and the solid state. rsc.orgresearchgate.net For this compound, solid-state NMR, particularly using magic-angle spinning (MAS), is invaluable for probing the structure and the dynamics of ion exchange and hydration. rsc.org
Different nuclei can be targeted to obtain specific structural information:
¹H MAS NMR: This is particularly useful for characterizing the hydrate component of the compound. The chemical shifts of the protons in the water molecules are sensitive to their local environment, including coordination to the silver ion and hydrogen bonding interactions with the perchlorate anions. nih.govacs.org In studies of related hydrated perchlorate salts like Mg(ClO₄)₂·nH₂O, ¹H NMR chemical shifts for hydration water environments have been observed between +3.0 and +4.8 ppm. nih.govacs.org Similar analysis could distinguish between different water environments in this compound.
¹⁰⁹Ag CP/MAS NMR: The ¹⁰⁹Ag nucleus (spin I = 1/2) is a direct probe of the silver ion's coordination environment. Cross-polarization (CP) from abundant nuclei like ¹H can enhance the ¹⁰⁹Ag signal. The chemical shift of ¹⁰⁹Ag is sensitive to the number and type of coordinating ligands and the coordination geometry. Studies on silver-containing metal-organic frameworks (MOFs) have used ¹⁰⁹Ag CP/MAS NMR to monitor structural transformations during the exchange of nitrate (B79036) for perchlorate anions, demonstrating its utility in tracking changes in the silver ion's local structure. rsc.org
³⁵Cl and ¹⁷O NMR: While more challenging due to their quadrupolar nature and/or low natural abundance, NMR of the perchlorate anion's nuclei could provide information on its symmetry and interaction with the surrounding water molecules and silver ions.
Table 2: Potential NMR Probes for this compound Analysis
| Nucleus | NMR Technique | Type of Information Obtainable |
|---|---|---|
| ¹H | Solid-State MAS | Number and type of distinct water environments, hydrogen bonding network, dynamics of water molecules. nih.govacs.org |
| ¹⁰⁹Ag | Solid-State CP/MAS | Silver coordination number and geometry, ligand-metal interactions, structural changes. rsc.org |
| ³⁵Cl/³⁷Cl | Solid-State | Symmetry of the perchlorate anion, ion-pairing interactions. |
X-ray Photoelectron Spectroscopy (XPS) in Decomposition Product Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. uni-oldenburg.de It is particularly effective for analyzing the products of chemical reactions and decomposition, as it can identify different oxidation states and chemical environments of an element. mdpi.com
The thermal decomposition of silver perchlorate can proceed through various intermediates. A study on the decomposition of the related compound diamminesilver(I) perchlorate, [Ag(NH₃)₂]ClO₄, demonstrated the power of XPS in identifying the resulting chlorine-containing species. mdpi.com The thermal process was found to involve a redox reaction creating intermediates containing chlorate (B79027) (ClO₃⁻) and chlorite (B76162) (ClO₂⁻) ions before the final decomposition to silver chloride (AgCl) and oxygen. mdpi.com
XPS can distinguish these species based on the binding energies of the core-level electrons. For example, the Cl 2p and O 1s binding energies are different for perchlorate, chlorate, and chloride.
Chlorine (Cl 2p): The binding energy of the Cl 2p electron increases with the oxidation state of the chlorine atom. Therefore, Cl⁻ in AgCl will have a much lower binding energy than Cl⁵⁺ in AgClO₃ and Cl⁷⁺ in AgClO₄.
Oxygen (O 1s): The oxygen signal in perchlorate and chlorate ions can also be distinguished. In the decomposition study of [Ag(NH₃)₂]ClO₄, the O 1s signal for perchlorate was found at 532.8 eV, while that for the chlorate intermediate was at a lower binding energy of 531.2–531.9 eV. mdpi.com
Silver (Ag 3d): The Ag 3d binding energy can help differentiate between metallic silver (Ag⁰) and silver(I) compounds. However, the binding energies for different Ag(I) salts like AgCl, AgClO₃, and AgClO₄ are often very similar, making them difficult to distinguish based solely on the Ag 3d signal. mdpi.com For instance, the Ag 3d₅/₂ binding energy for AgCl, AgClO₃, and AgClO₄ was reported to be virtually the same at ~368.3-368.5 eV. mdpi.com
Table 3: Representative XPS Binding Energies for Silver Perchlorate and its Decomposition Products
| Compound/Species | Element | XPS Signal | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Silver Perchlorate (as part of intermediate) | Oxygen | O 1s | 532.8 | mdpi.com |
| Silver Chlorate (as part of intermediate) | Oxygen | O 1s | 531.2 - 531.9 | mdpi.com |
This analytical approach allows for detailed tracking of the chemical transformations that occur when this compound is heated or otherwise decomposed, providing crucial insights into its stability and reaction mechanisms.
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | AgClO₄ · xH₂O |
| Silver(I) perchlorate | AgClO₄ |
| Water | H₂O |
| Perchlorate | ClO₄⁻ |
| Diamminesilver(I) perchlorate | [Ag(NH₃)₂]ClO₄ |
| Silver chlorate | AgClO₃ |
| Silver chlorite | AgClO₂ |
| Silver chloride | AgCl |
Computational Chemistry and Theoretical Modeling of Silver Perchlorate Hydrate Systems
Density Functional Theory (DFT) Calculations
DFT has become a principal method for studying the structural, electronic, and thermodynamic properties of materials like silver perchlorate (B79767) hydrate (B1144303). It allows for accurate predictions by calculating the electron density of a system.
DFT calculations are instrumental in determining the most stable geometric structures of silver perchlorate and its hydrates. arxiv.org By optimizing the lattice parameters and atomic positions, theoretical models can predict the crystalline structure under various conditions. For instance, calculations have shown that at ambient conditions, anhydrous silver perchlorate possesses a tetragonal structure. arxiv.org These theoretical predictions of lattice parameters are often in close agreement with experimental values, typically with only slight overestimations which are characteristic of DFT calculations. arxiv.org
The electronic properties, such as the electronic band structure, can also be predicted. These calculations help in understanding the nature of chemical bonding and the electronic behavior of the material. Studies on related oxyanionic crystals have used DFT to calculate atomic charges, and energy and spatial electron distributions, revealing the nature of anion-cation bonds. researchgate.net
DFT is also employed to study the non-covalent interactions within the crystal structure, such as hydrogen bonds in the hydrated forms. The stability of different hydrate structures can be assessed by calculating their binding energies. iphy.ac.cn The binding energy is determined by comparing the total energy of the hydrate structure with the energies of the individual water molecules and the anhydrous silver perchlorate cage. iphy.ac.cn
Studies on related systems, like oxyanionic crystalline hydrates, have shown that anion-water and water-water interactions occur through H⋯O hydrogen bonds. rsc.org The topological properties of electron density at the bond critical points for these hydrogen bonds can be calculated to understand their nature, which can be a mix of electrostatic and covalent character. rsc.org In silver perchlorate monohydrate, the interaction between the silver ion and the water molecule is a key factor in its stability.
Theoretical calculations can predict spectroscopic parameters, which are invaluable for interpreting experimental spectra. DFT can be used to calculate the vibrational frequencies of silver perchlorate hydrate, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com While there can be deviations between calculated and experimental frequencies, they are generally within an expected range for DFT methods. mdpi.com
For instance, in a study of a related silver perchlorate complex, DFT calculations predicted the symmetric vibrations of two perchlorate units. mdpi.com Correlation analysis can be used to assign the vibrational modes of the perchlorate ion and other components of the crystal. mdpi.com These theoretical predictions help in the detailed assignment of experimental IR and Raman spectra. mdpi.com
DFT calculations can elucidate the mechanisms of chemical reactions, including the thermal decomposition of this compound. Theoretical studies on the decomposition of related compounds, like ammonium (B1175870) perchlorate, show that the process can be initiated by proton transfer, leading to the formation of intermediate species. sioc-journal.cn The energy barriers for various reaction steps can be calculated to determine the most likely decomposition pathway. sioc-journal.cn
For silver-containing complexes, thermal decomposition can involve redox reactions. mdpi.com In the case of diammine silver(I) perchlorate, a solid-phase quasi-intramolecular redox reaction occurs between the perchlorate anion and the ammonia (B1221849) ligand. mdpi.com Similar theoretical approaches could be applied to this compound to understand how the presence of water influences its decomposition mechanism, which is known to proceed through the formation of intermediates and ultimately yields silver chloride and oxygen. researchgate.netmdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and conjugative interactions within a molecular system. vjst.vn It provides a localized picture of bonding and can be used to understand the electronic structure in detail. numberanalytics.com
In the context of silver complexes, NBO analysis can reveal the nature of the metal-ligand bonding. For instance, in silver ion complexes with nitrogen ligands, NBO analysis has shown that σ-donation from the nitrogen lone pair to the empty 5s orbital of silver is the dominant interaction. acs.org A similar analysis of this compound would help in characterizing the charge transfer between the silver ion, the perchlorate anion, and the water molecule. This provides a deeper understanding of the interactions that contribute to the stability of the compound. researchgate.net
Molecular Dynamics Simulations for Complex Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of complex systems over time. For this compound, MD simulations can be used to investigate its properties in aqueous solution. Ab initio MD simulations have been used to study the hydration structure of the Ag+ ion in aqueous solution, providing insights into coordination numbers and bond distances. uniroma1.it
These simulations can model the dynamic interactions between the silver ion, perchlorate ions, and water molecules, helping to understand phenomena such as ion mobility and the structure of hydration shells. maine.eduresearchgate.net MD simulations can also be valuable in studying the initial stages of processes like dissolution and aggregation. nih.gov
Coordination Chemistry and Supramolecular Architectures Involving Silver Perchlorate Hydrate
Role as a Source of the Weakly Coordinating Perchlorate (B79767) Anion
The perchlorate anion is the conjugate base of perchloric acid, one of the strongest known mineral acids. wikipedia.org This parentage imparts upon the perchlorate ion a very low basicity, making it a poor ligand for most metal ions. wikipedia.orgwikipedia.org In the vast majority of cases in coordination chemistry, perchlorate serves as a non-coordinating counterion, simply balancing the charge of a cationic metal complex. wikipedia.org Its tetrahedral geometry and the delocalization of its single negative charge over four oxygen atoms contribute to its inability to form strong coordinate bonds. wikipedia.orgwikipedia.org
The utility of silver perchlorate hydrate (B1144303) in synthesis stems from this characteristic. It provides a source of Ag⁺ ions while introducing an anion that is unlikely to compete with other ligands for coordination sites on a metal center. wikipedia.org This is particularly advantageous in reactions where the goal is to study the coordination of other, more strongly binding ligands. The presence of the weakly coordinating perchlorate anion allows for the isolation of cationic complexes that might otherwise be difficult to obtain. wikipedia.org Although perchlorate is a powerful oxidizing agent, it is kinetically inert in solution, which further enhances its suitability as a non-interfering counterion in many synthetic contexts. wikipedia.orgclu-in.org
Formation of Discrete Silver(I) Coordination Complexes
Silver(I) has a d¹⁰ electron configuration, which results in no crystal field stabilization energy and allows for a variety of coordination numbers and geometries, including linear, trigonal, and tetrahedral. This flexibility, combined with its soft character, enables it to form a diverse range of coordination complexes with various donor atoms.
Ligand Substitution Reactions with Halides
Silver perchlorate is an effective reagent for halide abstraction in coordination chemistry. wikipedia.orgnih.gov The high affinity of the silver(I) ion for halide ions (Cl⁻, Br⁻, I⁻) leads to the precipitation of the corresponding silver halide (AgX), an insoluble salt. This reaction effectively removes the halide ligand from the coordination sphere of another metal, replacing it with the very weakly coordinating perchlorate anion. ias.ac.in This strategy is widely employed for the synthesis of cationic transition metal complexes from their neutral halide precursors. ias.ac.in The general reaction can be represented as:
M-X + AgClO₄ → [M-L]⁺[ClO₄]⁻ + AgX(s)
This transmetalation reaction provides a direct and efficient route to new coordination compounds that may not be accessible by other synthetic methods. ias.ac.in
Complexes with Nitrogen-Donor Ligands, including Pyridines and Amines
Silver(I) forms a multitude of complexes with nitrogen-donor ligands. The interactions with pyridines and amines have been extensively studied, revealing a rich structural chemistry.
With pyridine (B92270), silver perchlorate is known to form several stable complexes, with the stoichiometry often depending on the reaction conditions. mdpi.com Common examples include [Ag(Py)₂]ClO₄ and [Ag(Py)₄]ClO₄. mdpi.com The formation and stability of these complexes can be influenced by the concentration of pyridine and the presence of water, as detailed in the ternary phase diagram for the AgClO₄–pyridine–H₂O system. mdpi.com In some cases, solvated complexes such as [Ag(Py)₂ClO₄]·0.5Py have been isolated and structurally characterized. mdpi.com
Similarly, silver perchlorate readily forms complexes with various amines. For instance, it reacts with diethylenetriamine to form a dimeric complex where each silver atom is coordinated to nitrogen atoms from two different amine ligands. researchgate.net A pseudo-cage complex has been synthesized using the tripodal tetraamine ligand tris[2-(benzylamino)ethyl]amine, resulting in the compound {tris[2-(benzylamino)ethyl]amine-κ⁴N}silver(I) perchlorate. iucr.org
| Complex Formula | Ligand | Key Structural Features |
| [Ag(Py)₂]ClO₄ | Pyridine | The most stable solid phase in the AgClO₄-pyridine system. |
| [Ag(Py)₄]ClO₄ | Pyridine | An unstable solid phase. |
| [Ag(Py)₂ClO₄]·0.5Py | Pyridine | A hemipyridine solvate forming a dimeric unit. mdpi.com |
| Ag(C₄H₁₃N₃)(ClO₄) | Diethylenetriamine | Dimeric structure with weak Ag-Ag interactions. researchgate.net |
| [Ag(C₂₇H₃₆N₄)]ClO₄ | Tris[2-(benzylamino)ethyl]amine | Pseudo-cage complex with the Ag atom coordinated to four N atoms. iucr.org |
Complexation with Unsaturated Hydrocarbons: Olefins and Alkynes
The interaction of the Ag⁺ ion with the π-electrons of unsaturated C-C bonds is a well-established phenomenon. Silver perchlorate has been shown to form solid complexes with various olefins and alkynes. at.ua The formation of these complexes can be used for the separation and purification of unsaturated hydrocarbons.
Studies on the systems of silver perchlorate with alkynes such as 2-butyne, 2-pentyne, and 3-hexyne have demonstrated the formation of solid complexes. at.ua The solubility and stoichiometry of these complexes vary depending on the structure of the alkyne. For example, silver perchlorate is significantly less soluble in the more symmetric 2-butyne compared to 2-pentyne and 3-hexyne. at.ua Paramagnetic species, identified as Ag⁺ cycloalkenyl radicals, have been detected in γ-irradiated polycrystalline silver perchlorate–cycloalkene complexes. cdnsciencepub.com The binding energies between silver(I) and various alkenes and alkynes have been investigated, showing that internal alkynes can exhibit surprisingly strong interactions. nih.gov
| Unsaturated Hydrocarbon | Complex Stoichiometry (AgClO₄:Hydrocarbon) | Observations |
| 2-Butyne | 3:1 | Forms a solid complex rapidly and quantitatively. at.ua |
| 2-Pentyne | Variable | Forms two conjugate liquid phases at 25°C over a range of concentrations. at.ua |
| 3-Hexyne | Variable | Forms a viscous, orange solution. at.ua |
| Cycloalkenes | Not specified | Forms complexes that produce Ag⁺ cycloalkenyl radicals upon γ-irradiation. cdnsciencepub.com |
Coordination with Mixed Donor Ligands (e.g., Ketene S,S-Dithioacetals)
Silver(I) also coordinates with ligands containing a combination of different donor atoms. The formation of supramolecular complexes between silver(I) perchlorate and macrocycles with O₂S₂X (where X = S, O, or NH) donor sets highlights this versatility. nih.gov The variation in the donor atom 'X' can lead to different supramolecular topologies. For example, a thiacalix iucr.orgarene-based ligand containing sulfur and oxygen donors forms a 2-D square-grid network with silver perchlorate, where the perchlorate anion itself acts as a linker. researchgate.net While specific studies on ketene S,S-dithioacetals with silver perchlorate hydrate are not detailed, the known affinity of the soft Ag⁺ ion for soft sulfur donors suggests that such interactions would be favorable, leading to the formation of stable coordination compounds.
Adduct Formation with Metal Chelates (e.g., Iron(III) Triacetylacetonate)
Silver perchlorate can form adducts with neutral, coordinatively saturated metal chelate complexes. A well-characterized example is the adduct formed with iron(III) triacetylacetonate, Fe(acac)₃. iucr.org In the crystal structure of Fe(acac)₃·AgClO₄·H₂O, the silver ion is bonded to the 'active methylene' carbon atom of one of the acetylacetonate rings. iucr.orguct.ac.za Additionally, the silver ion is coordinated to an oxygen atom from the perchlorate group and the oxygen atom of the water molecule. iucr.org This demonstrates that even in the presence of a bulky, stable metal chelate, the silver ion can establish distinct coordination interactions, leading to the formation of a stable, crystalline adduct.
Arene Coordination Complexes with Polycyclic Aromatic Hydrocarbons
Silver perchlorate exhibits a notable affinity for aromatic systems, leading to the formation of arene coordination complexes. This interaction is exemplified by the complex formed with anthracene, a polycyclic aromatic hydrocarbon. In the crystal structure of anthracenetetrakis(silver perchlorate) monohydrate, the silver ions are coordinated to the carbon atoms of the anthracene molecule. acs.org
The coordination environment of the silver ions in this complex is noteworthy. Each silver ion is associated with the aromatic rings of the anthracene, with varying Ag-C bond distances that indicate a significant interaction between the metal center and the π-system of the polycyclic aromatic hydrocarbon. The perchlorate anions are also present in the crystal lattice, balancing the charge of the silver cations.
Table 1: Selected Interatomic Distances in Anthracene-Silver Perchlorate Complex
| Interaction | Distance (Å) |
| Ag-C | 2.4 - 2.8 |
Note: The range of Ag-C distances reflects the multiple coordination sites of the silver ions with the anthracene molecule.
This type of coordination to polycyclic aromatic hydrocarbons is driven by the interaction of the soft silver(I) cation with the polarizable π-electron cloud of the arene. The solubility of silver perchlorate in aromatic solvents like benzene and toluene further underscores this affinity. wikipedia.org
Complexes with Biomolecules such as Adenine
The interaction of silver perchlorate with biomolecules is of significant interest, particularly with nucleobases like adenine. The crystal structure of di-μ-adeninium-disilver(I) perchlorate monohydrate reveals a dinuclear complex where two silver ions are bridged by two adenine molecules. acs.org In this structure, the adenine molecules are protonated and coordinate to the silver ions through their nitrogen atoms.
Each silver ion in the dinuclear cation, [Ag₂(C₅H₅N₅)₂]²⁺, is coordinated by two nitrogen atoms from two different adenine ligands. The coordination geometry around each silver ion is nearly linear. The perchlorate anions in the structure are not directly coordinated to the silver ions but are involved in hydrogen bonding with the protonated adenine ligands, contributing to the stability of the crystal structure.
Table 2: Coordination Details in the Di-μ-adeninium-disilver(I) Perchlorate Complex
| Parameter | Value |
| Coordination entities | [Ag₂(adeninium)₂]²⁺ , ClO₄⁻, H₂O |
| Silver coordination number | 2 |
| Ligand binding sites | N3 and N9 of adenine |
Construction of Coordination Polymers and Metal-Organic Frameworks
This compound serves as a versatile node in the construction of coordination polymers and metal-organic frameworks (MOFs). The final architecture of these materials is highly dependent on the choice of the organic bridging ligands.
The reaction of silver(I) perchlorate with ligands capable of bridging metal centers can lead to the formation of one-dimensional (1D) coordination polymers. A prime example is the complex formed with 4-aminopyridine (B3432731), which results in a 1D staircase-like structure. nih.govnih.gov In this polymer, {[Ag(C₅H₆N₂)]ClO₄}n, the 4-aminopyridine ligand acts as a bridging ligand, coordinating to two different silver(I) centers through both its pyridine and amino nitrogen atoms. nih.govnih.gov
The two independent silver atoms in the asymmetric unit lie on crystallographic centers of inversion and act as linear connectors, leading to the formation of the 1D chain. nih.gov The perchlorate anion is not directly coordinated to the silver ions but is involved in hydrogen bonding with the amino groups of the bridging ligands, which helps to extend the dimensionality of the assembly. nih.gov
Table 3: Structural Features of the 1D Silver(I)-4-aminopyridine Coordination Polymer
| Feature | Description |
| Polymer dimensionality | One-dimensional (1D) |
| Bridging ligand | 4-aminopyridine |
| Ligand coordination mode | Bidentate, bridging two Ag(I) centers |
| Silver coordination geometry | Linear |
| Role of perchlorate anion | Charge balancing and hydrogen bonding |
The design of coordination networks with specific, tailored properties is a central goal of crystal engineering. The properties of these materials are intrinsically linked to their structure, which can be influenced by factors such as the geometry of the ligand, the coordination preferences of the metal ion, and the nature of the counter-anion. Silver(I) coordination polymers have been investigated for a range of applications, including as potential energetic materials and for their photoluminescence properties. rsc.orgmdpi.com
The choice of the anion can significantly influence the final structure and, consequently, the material's properties. While perchlorate is often a non-coordinating anion, its size, shape, and ability to participate in hydrogen bonding can direct the assembly of the coordination network. The use of ligands with specific functionalities can also impart desired properties to the resulting material. For instance, the incorporation of chromophoric ligands can lead to materials with interesting photoluminescent behavior.
The engineering of silver(I) coordination networks can be achieved through strategies like employing ligands that can form hydrogen bonds to direct the assembly of the polymeric chains. rsc.org The resulting materials can exhibit properties that are a direct consequence of their engineered supramolecular architecture.
Investigation of Perchlorate Anion as a Coordinating Ligand
While the perchlorate anion is generally considered to be a weakly coordinating ligand due to its low charge density and high symmetry, there are instances where it directly participates in the coordination sphere of the metal ion. wikipedia.org The coordinating ability of the perchlorate anion is influenced by several factors, including the solvent, the nature of the other ligands present, and steric effects.
The perchlorate anion can coordinate to metal centers in several ways, most commonly in a monodentate fashion, but bidentate and bridging modes have also been observed. wikipedia.org In the context of silver(I) complexes, the coordination of the perchlorate anion has been crystallographically characterized. For example, in the silver(I) perchlorate complex with a thiacalix acs.orgarene-based ligand, {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n, the perchlorate anions act as linkers, leading to a two-dimensional network. researchgate.net In this structure, the silver ion adopts a distorted tetrahedral geometry with two oxygen atoms from two different perchlorate ions in its coordination sphere. researchgate.net
X-ray scattering data from aqueous solutions of silver perchlorate have shown that at high concentrations, there is evidence for the formation of ion pairs, Ag⁺ClO₄⁻, suggesting a weak interaction in solution. scispace.com The Ag-O bond distances in complexes where the perchlorate is coordinated are typically in the range of 2.4 to 2.8 Å. nih.govscispace.com
Table 4: Examples of Perchlorate Coordination to Silver(I)
| Complex | Coordination Mode | Ag-O Distance (Å) | Reference |
| {[Ag(C₅H₆N₂)]ClO₄}n | Weak interaction | > 2.70 | nih.gov |
| {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n | Bridging | Not specified | researchgate.net |
| Aqueous AgClO₄ solution (9 M) | Ion-pairing | ~2.40 (for Ag-OH₂) | scispace.com |
The strength of the perchlorate coordination is generally weak, and it can often be displaced by other, stronger donor ligands or even by solvent molecules. However, its ability to act as a ligand under certain conditions adds another layer of complexity and potential for structural control in the coordination chemistry of this compound.
Influence of Solvent and Competitive Ligands on Perchlorate Coordination
In the coordination chemistry of this compound, the interplay between the solvent, competitive ligands, and the perchlorate anion dictates the final supramolecular architecture. The perchlorate ion can act as a coordinating ligand or a non-coordinating counterion, a role largely determined by the nature of the solvent and the presence of other potential ligands.
The coordinating ability of the solvent is a critical factor. In the presence of strongly coordinating solvents, the solvent molecules can preferentially bind to the silver(I) center, displacing the perchlorate anion to the outer coordination sphere. Conversely, in weakly coordinating solvents, the perchlorate anion is more likely to directly coordinate to the silver ion.
Competitive ligands, particularly those with soft donor atoms that have a high affinity for the soft silver(I) cation, can also prevent the coordination of the perchlorate anion. The final structure is a result of a delicate balance of these competing interactions.
Research Findings on Solvent and Ligand Influence
Detailed studies have elucidated the specific roles of different solvents and ligands in influencing perchlorate coordination in silver(I) complexes.
In the case of silver(I) perchlorate complexes with O2S2X-donor macrocycles (where X = S, O, or NH), the nature of the donor atom 'X' within the ligand, in conjunction with the solvent, determines the coordination of the perchlorate ion. For instance, with a specific macrocycle (L1, where X=S), a solvent- and anion-free sandwich complex is formed. rsc.orgnih.gov However, with different macrocycles (L2, X=O and L3, X=NH), the resulting complexes exhibit solvent or anion coordination, leading to dimeric, 1-D polymeric, or tetrameric bowl-type structures. rsc.orgnih.gov
The solvent system's impact is further underscored in the synthesis of mixed-ligand silver(I) coordination complexes. The use of different solvent systems in the reaction of silver nitrate (B79036) with methyl-pyrazine and 3-nitro-1,2-benzenedicarboxylic acid resulted in structurally distinct complexes, demonstrating the profound effect of the solvent on the self-assembly process. researchgate.net
Furthermore, the competition between different ligands for the silver(I) coordination sites has been a subject of detailed investigation. In aqueous ammonia (B1221849) solutions, a rapid exchange of water ligands for ammonia ligands occurs around the silver ion. acs.orgnih.gov This is attributed to the strong affinity of the silver(I) ion for the nitrogen donor of ammonia. acs.orgnih.gov This strong Ag-N interaction often relegates the perchlorate anion to a counterion role.
The table below summarizes the influence of different ligands and solvents on the coordination of the perchlorate anion in selected silver(I) complexes.
| Ligand | Solvent | Perchlorate Coordination | Resulting Structure |
| O2S2S-donor macrocycle (L1) | Not specified | Non-coordinating | Solvent- and anion-free sandwich complex rsc.orgnih.gov |
| O2S2O-donor macrocycle (L2) | Not specified | Coordinating or displaced by solvent | Dimeric or 1-D polymeric complex rsc.orgnih.gov |
| O2S2NH-donor macrocycle (L3) | Not specified | Coordinating or displaced by solvent | Tetrameric bowl-type complex rsc.orgnih.gov |
| Thiacalix wikipedia.orgarene-bis-1,2;3,4-crown-2 | Chloroform/Methanol (B129727) | Coordinating (bridging linker) | 2-D square-grid network with coordinated methanol researchgate.net |
| Methyl-pyrazine and 3-nitro-1,2-benzenedicarboxylic acid | Different solvent systems | Varies with solvent | Structurally distinct coordination complexes researchgate.net |
| Ammonia | Water | Non-coordinating | Ag+(NH3)n(H2O)m clusters acs.orgnih.gov |
It is important to note that even in cases where the perchlorate anion does coordinate, its binding mode can vary. It can act as a monodentate, bidentate, or bridging ligand, further contributing to the structural diversity of silver(I) perchlorate complexes. For example, in some coordination polymers, the perchlorate anion has been observed to act as a linker, contributing to the formation of the extended network.
Mechanistic and Kinetic Studies of Thermal Decomposition and Reactivity of Silver Perchlorate Hydrate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Profile Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to characterize the thermal stability and decomposition profile of materials. iitk.ac.inroyalsocietypublishing.org For a hydrated salt like silver perchlorate (B79767) monohydrate (AgClO₄·H₂O), a multi-stage decomposition process is expected when analyzed by TGA, which measures mass change as a function of temperature. iitk.ac.in
The initial stage involves the loss of water of hydration. This dehydration is typically an endothermic process, observable as a peak in the DSC curve, and corresponds to a specific mass loss in the TGA curve equivalent to the molar mass of water. iitk.ac.inat.ua For silver perchlorate monohydrate, this would be the first event upon heating.
Following dehydration, the resulting anhydrous silver perchlorate (AgClO₄) remains stable until it reaches its decomposition temperature. The thermal decomposition of anhydrous silver perchlorate is a highly exothermic event, which is clearly detected as a sharp exothermic peak in the DSC profile. d-nb.info Studies on related silver perchlorate complexes show this decomposition occurs at approximately 450 °C. d-nb.info The decomposition of pure AgClO₄ has been noted to occur at temperatures as high as 486 °C. indianpalladium.com The process involves a significant mass loss as gaseous products are released. d-nb.info Simultaneous TGA-DSC analysis allows for the direct correlation of mass loss events with their corresponding thermal signatures (endothermic or exothermic), providing a comprehensive thermal profile of the compound. iitk.ac.in
Elucidation of Decomposition Pathways and Identification of Intermediates
The thermal decomposition of silver perchlorate, particularly in the presence of ligands or resulting from the breakdown of more complex salts, has been investigated to understand its reaction pathways and the transient species formed.
Ligand Loss Processes and Sequential Decomposition
For silver perchlorate hydrate (B1144303), the decomposition sequence begins with the loss of the water ligand. This initial dehydration step yields anhydrous silver perchlorate. at.uawikipedia.org This behavior is characteristic of hydrated salts, where the water of crystallization is liberated at temperatures lower than those required for the decomposition of the anion or cation. at.ua
In more complex systems, such as ammine or pyridine (B92270) complexes of silver perchlorate, the decomposition also proceeds sequentially. The ligands (ammonia or pyridine) are lost in one or more steps, which can be accompanied by redox reactions, leading to the formation of anhydrous AgClO₄ as an intermediate. d-nb.info This intermediate then decomposes at a higher temperature, demonstrating a clear sequential decomposition pathway. d-nb.info
Intramolecular and Intermolecular Redox Reactions during Thermal Events
Redox reactions are fundamental to the decomposition of perchlorates. The decomposition of the perchlorate anion (ClO₄⁻) is itself an intramolecular redox reaction. In this process, the chlorine atom is reduced from a +7 oxidation state to -1 (in silver chloride), while the oxygen atoms are oxidized from -2 to 0 (in molecular oxygen).
In the thermal decomposition of silver perchlorate complexes, such as diammine or pyridine complexes, quasi-intramolecular or intermolecular redox reactions occur between the ligand (ammonia or pyridine) and the perchlorate anion at temperatures below the main decomposition of AgClO₄. d-nb.info The perchlorate anion oxidizes the ligand, and in the process, is itself reduced to form intermediates like silver chlorite (B76162) (AgClO₂) and silver chlorate (B79027) (AgClO₃), ultimately yielding silver chloride (AgCl). d-nb.info
Role of Eutectic Melt Formation in Lowering Decomposition Temperatures
A significant phenomenon observed during the thermal decomposition of silver perchlorate is the formation of a eutectic melt. d-nb.info The decomposition of AgClO₄ produces solid silver chloride (AgCl). d-nb.info AgCl and the remaining AgClO₄ can form a eutectic mixture, which has a lower melting point than either of the individual components. d-nb.info The formation of this liquid phase provides a medium that facilitates the decomposition reaction, allowing it to proceed at a lower temperature than in the solid phase. d-nb.info For instance, while pure AgClO₄ decomposes at a higher temperature, its decomposition in the presence of AgCl can begin in the eutectic melt, with one study noting a decomposition peak at 441 °C instead of an expected 476 °C. d-nb.info
Analysis of Autocatalytic Decomposition Phenomena
The thermal decomposition of silver perchlorate is described as an autocatalytic process. d-nb.info Autocatalysis is a reaction in which one of the products acts as a catalyst for the reaction. In this case, the silver chloride (AgCl) produced during the decomposition serves to accelerate the process. d-nb.info The mechanism of this autocatalysis is directly linked to the formation of the eutectic melt. d-nb.info As more AgCl is formed, the amount of the low-melting eutectic liquid increases, enhancing the rate of decomposition of the remaining silver perchlorate. d-nb.info This creates a positive feedback loop, where the product of the reaction accelerates its own formation.
Kinetic Modeling and Parameter Determination for Decomposition Processes
The study of reaction kinetics aims to mathematically describe the rate of a chemical process and determine key parameters such as the activation energy (Ea) and the pre-exponential factor (A), which are related by the Arrhenius equation. researchgate.net For solid-state reactions, including the thermal decomposition of silver perchlorate hydrate, the reaction rate is also dependent on a kinetic model, f(α), which describes the physical mechanism of the reaction. researchgate.netnih.gov
Various kinetic models have been developed to describe solid-state reactions based on their proposed mechanisms, which are generally classified as nucleation, geometrical contraction, diffusion, and reaction-order models. researchgate.netnih.gov
| Model Category | Common Models (Symbol) | Description |
| Nucleation | Avrami-Erofeev (A2, A3, A4) | Describes processes based on the formation and growth of product nuclei. |
| Geometrical Contraction | Contracting Area (R2), Contracting Volume (R3) | Assumes the reaction starts at the surface and proceeds inwards. |
| Diffusion | 1D, 2D, 3D Diffusion (D1, D2, D3) | Assumes the reaction rate is controlled by the diffusion of reactants or products. |
| Reaction Order | First-order (F1), Second-order (F2) | Empirical models based on the concentration of the reactant. |
This table is based on information from Khawam & Flanagan (2006). researchgate.net
Characterization of Gaseous and Solid Decomposition Products (e.g., Silver Chloride, Oxygen)
The thermal decomposition of this compound results in the formation of distinct gaseous and solid products. The primary solid residue is silver chloride (AgCl), while the main gaseous product is oxygen (O₂). mdpi.com
Under heating, silver perchlorate (AgClO₄) breaks down into solid silver chloride and releases oxygen gas. mdpi.com This decomposition is an exothermic process. researchgate.netd-nb.info The final solid product, AgCl, has been confirmed through techniques such as powder X-ray diffraction, which showed the absence of metallic silver and the presence of silver chloride. mdpi.com
In studies involving silver perchlorate complexes with other ligands, such as pyridine, the decomposition process can be more complex. For instance, the decomposition of a pyridine-silver perchlorate complex yields AgCl as the final solid product at around 450°C. researchgate.netd-nb.info In such cases, other gaseous products like carbon dioxide (CO₂), water (H₂O), and nitrogen monoxide (NO) can also be formed due to the oxidation of the pyridine ligand by the perchlorate ion. researchgate.netd-nb.info
The decomposition can also proceed through intermediate species. For example, in the decomposition of diammine silver(I) perchlorate, chlorate (ClO₃⁻) and chlorite (ClO₂⁻) intermediates have been detected. These intermediates can disproportionate to form AgCl and AgClO₄. mdpi.com The resulting AgClO₄ then decomposes in a eutectic melt with AgCl to produce more AgCl and O₂. mdpi.com
The table below summarizes the primary decomposition products of silver perchlorate and its complexes under thermal stress.
| Initial Compound | Solid Products | Gaseous Products | Reference |
| This compound (AgClO₄·H₂O) | Silver Chloride (AgCl) | Oxygen (O₂) | mdpi.com |
| Pyridine-Silver Perchlorate Complex | Silver Chloride (AgCl) | Oxygen (O₂), Carbon Dioxide (CO₂), Water (H₂O), Nitrogen Monoxide (NO) | researchgate.netd-nb.info |
| Diammine Silver(I) Perchlorate | Silver Chloride (AgCl) | Oxygen (O₂), Nitrogen (N₂), Water (H₂O) | mdpi.com |
Impact of Co-existing Species and Impurities on Thermal Stability
The thermal stability of this compound can be significantly influenced by the presence of co-existing species and impurities. These substances can alter the decomposition temperature and the kinetics of the reaction.
One of the most notable effects is the autocatalytic role of silver chloride (AgCl), a primary decomposition product. AgCl forms a eutectic melt with AgClO₄. mdpi.comresearchgate.netd-nb.info The decomposition of AgClO₄ within this liquid phase occurs at a lower temperature than the decomposition of pure, solid AgClO₄. mdpi.com This phenomenon leads to an autocatalytic process where the formation of AgCl accelerates the decomposition of the remaining AgClO₄. researchgate.netd-nb.info For example, the decomposition temperature of AgClO₄ in a eutectic melt with AgCl is 325°C, which is considerably lower than that of pure AgClO₄ (476°C). mdpi.com
The presence of organic materials or combustible materials can also drastically affect the stability of silver perchlorate. As a strong oxidizer, silver perchlorate can react exothermically with these substances, potentially leading to fire or explosion. fishersci.comfishersci.es Safety data sheets consistently warn against storing or mixing silver perchlorate with materials such as alcohols, finely powdered metals, and other combustible materials. fishersci.comfishersci.es
In the context of complexes, the ligands coordinated to the silver ion play a crucial role. For example, in pyridine-silver perchlorate complexes, the pyridine ligand is oxidized by the perchlorate anion, leading to a redox reaction that initiates the decomposition at a lower temperature. researchgate.netd-nb.info Similarly, in diammine silver(I) perchlorate, a redox reaction between the ammonia (B1221849) ligands and the perchlorate ion drives the decomposition. mdpi.com
The presence of impurities in a solution can also affect the stability of related compounds. For instance, the decay of a phenothiazine (B1677639) radical cation salt was found to be influenced by trace impurities in the solvent. uky.edu While this is not a direct study on silver perchlorate, it highlights the general principle that impurities can initiate or accelerate degradation pathways.
The table below outlines the effects of various co-existing species on the thermal stability of silver perchlorate.
| Co-existing Species/Impurity | Impact on Thermal Stability | Mechanism | Reference |
| Silver Chloride (AgCl) | Decreases decomposition temperature | Formation of a eutectic melt with AgClO₄, leading to autocatalytic decomposition | mdpi.comresearchgate.netd-nb.info |
| Combustible/Organic Materials | Decreases thermal stability, increases hazard | Acts as a fuel for the oxidizing perchlorate, leading to exothermic reactions | fishersci.comfishersci.es |
| Coordinating Ligands (e.g., Pyridine, Ammonia) | Can lower decomposition temperature | Facilitates redox reactions between the ligand and the perchlorate anion | mdpi.comresearchgate.netd-nb.info |
| Trace Impurities in Solution | Can accelerate degradation | May initiate or catalyze decomposition pathways | uky.edu |
Advanced Research Applications and Methodological Contributions Involving Silver Perchlorate Hydrate
Precursor in Advanced Materials Science for Controlled Architectures
Silver perchlorate (B79767) hydrate (B1144303) serves as a critical precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs), enabling the construction of materials with precisely controlled architectures. Its role is pivotal in the self-assembly processes that lead to diverse and complex structures.
The reaction of silver perchlorate with various organic ligands results in the formation of coordination polymers with distinct dimensionalities. For instance, its reaction with 4-aminopyridine (B3432731) yields a one-dimensional (1D) staircase-type coordination polymer, where the silver atoms act as linear connectors. oatext.com In this structure, the perchlorate anion participates in hydrogen bonding, which extends the dimensionality of the assembly. oatext.com Similarly, when reacted with 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, silver perchlorate forms another 1D coordination polymer constructed from binuclear silver units connected by perchlorate bridges. umich.edu
The flexibility of the ligand and the nature of the silver salt anion are crucial in determining the final structure. Research has shown that while reacting an unfunctionalized ligand (Pypn) with silver(I) perchlorate resulted in 1D helical polymeric chains, the introduction of nitrile pendant arms on the ligand led to a two-dimensional (2D) coordination polymer with silver(I) nitrate (B79036). eolss.net This highlights the subtle interplay of precursor components in directing the final architecture. Silver perchlorate is also used with ligands featuring pyrazole (B372694) and carboxylic acid groups to form complex polymeric structures. acs.org In some cases, the perchlorate anion can be retained in the final structure even in the presence of strongly chelating ligands, allowing for the creation of novel 2D sheet structures previously unobserved for certain classes of materials. clu-in.org The ability of silver(I) to facilitate the self-assembly of both discrete and polymeric aggregates with diverse architectures underscores the importance of silver perchlorate as a precursor in this field. oatext.com
Catalysis in Organic Transformations and Beyond
Silver perchlorate hydrate is an effective catalyst in a multitude of organic reactions, prized for its ability to facilitate oxidations, halide substitutions, and other significant transformations.
Facilitation of Oxidation Reactions in Organic Synthesis
As a strong oxidizing agent, silver perchlorate is employed to promote oxidation reactions within organic synthesis. wisc.eduamazonaws.com Its catalytic activity is evident in various transformations. For example, it has been used in the oxidation of conducting polymers. researchgate.net A specific application is seen in the Silver(I)-catalyzed oxidation of L-Glutamine by Cerium(IV) in perchlorate solutions, where the kinetics and mechanism have been studied in detail. researchgate.net The catalytic cycle in such reactions often involves the silver(I) ion participating in the redox process.
Catalyst for Halide Substitution Reactions
Silver perchlorate is a widely recognized and effective reagent for promoting halide substitution reactions. wisc.eduamazonaws.com This is primarily due to the high affinity of silver(I) ions for halide ions (Cl⁻, Br⁻, I⁻), which leads to the precipitation of the corresponding silver halide (AgX). This abstraction of the halide from the substrate generates a reactive intermediate, often a carbocation or a coordination complex, which is then readily attacked by a nucleophile.
A common application is the replacement of a halide ligand with the weakly coordinating perchlorate anion. wisc.edu This strategy is used to generate labile, cationic metal complexes that are highly reactive. For example, zinc bromide complexes have been converted to their more labile perchlorate counterparts using this compound, which facilitates further reactions. eolss.netresearchgate.net This halide abstraction method is a cornerstone of coordination chemistry and is used to synthesize and study the reactivity of a wide range of metal complexes.
Role in the Synthesis of Silver Nanomaterials for Catalytic Applications
This compound is a frequently used precursor for the synthesis of silver nanomaterials, which themselves have significant catalytic applications. oatext.comumich.edursc.orgnih.gov It serves as a soluble and reliable source of silver(I) ions that can be reduced to form metallic silver nanoparticles (AgNPs) under controlled conditions.
Various synthetic strategies employ silver perchlorate. A wet chemical approach involves the reduction of silver perchlorate by sodium borohydride (B1222165) (NaBH₄), where kinetically controlled reaction parameters can direct the size-controlled synthesis of AgNPs with radii ranging from 4 to 8 nm without the need for stabilizing agents. nih.gov The mechanism of nanoparticle formation from silver perchlorate has been studied in depth. For instance, γ-irradiation of silver perchlorate in the presence of various reagents has been used to investigate the nucleation and growth pathways of silver nanoparticles. clu-in.org Similarly, the photoreduction of this compound in the presence of a photoactivator has been followed using in-situ small-angle X-ray scattering (SAXS) to understand the formation mechanism. clu-in.org The resulting silver-based nanomaterials are used in a variety of catalytic processes. mdpi.com
Investigation of Synergistic Catalysis in Perchlorate Decomposition
While perchlorate is a stable anion, its decomposition can be catalyzed, and research has explored synergistic effects between different metals. Silver perchlorate has been used to create bimetallic systems that show catalytic activity. For instance, metallogels have been formed by introducing various metal perchlorate salts, including silver(I) perchlorate, into a gelator molecule solution. nih.gov
In one study, an iron(III)-containing metallogel was used to synthesize and stabilize bimetallic nanocomposites containing silver nanoparticles (AgNPs). nih.gov This resulting iron-silver nanocomposite (M1G7AgNPs) was then utilized as a catalyst in the reduction of nitroaromatic compounds. nih.gov This demonstrates a synergistic effect where the combination of silver and another transition metal (iron) creates a catalytic system with enhanced properties. Other research has focused on bimetallic nanocrystals, such as Cu-Co, Cu-Fe, and Cu-Zn, which have shown a significant catalytic effect on the thermal decomposition of ammonium (B1175870) perchlorate, a related but different compound. researchgate.net These studies highlight the potential of combining silver with other metals to create effective catalysts for decomposition and reduction reactions.
Application in Isotopic Analysis and Environmental Forensics
In the field of environmental forensics, stable isotope analysis is a crucial tool for identifying the sources of contaminants like perchlorate. eolss.netusgs.gov The isotopic signatures of chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁷O/¹⁶O) in the perchlorate anion can help distinguish between natural and synthetic origins. wisc.eduusgs.gov
The analytical methods for these isotopic measurements often involve a multi-step process where silver compounds play a key role. A standard procedure involves the quantitative reduction of the perchlorate (ClO₄⁻) from a sample into chloride (Cl⁻). wisc.eduresearchgate.net This is a critical step, as the isotopic analysis is performed on the resulting chloride. Once the perchlorate has been converted to chloride, the chloride is precipitated from the solution as silver chloride (AgCl) by adding a silver salt, typically silver nitrate. wisc.educlu-in.org The purified silver chloride precipitate is then collected and prepared for mass spectrometry. wisc.edu While this compound itself is not the direct precipitating agent, its chemistry is central to the understanding of the perchlorate anion that is the subject of the forensic investigation. rsc.org The entire analytical framework relies on the principles of silver-halide chemistry to isolate the chlorine atom from the original perchlorate contaminant for precise isotopic ratio determination.
Exploration in Novel Electronic Device Development
The unique chemical and physical properties of this compound have led to its exploration in the development of novel electronic materials and devices. Its role often involves serving as a precursor for silver-based nanomaterials or as a component in electrolytes and conductive polymers.
This compound is a well-established precursor for the synthesis of silver nanoparticles (AgNPs) and silver nanowires (AgNWs). americanelements.comamericanelements.com These nanomaterials are of significant interest in electronics due to their high electrical conductivity and unique optical properties. For instance, silver nanowires are being extensively investigated for the fabrication of transparent conductive electrodes, which are a critical component of flexible displays, touch screens, and solar cells. americanelements.commdpi.commdpi.com The polyol process, a common method for synthesizing AgNWs, often utilizes a silver salt like silver nitrate or silver perchlorate as the silver source. mdpi.com
In the realm of conductive polymers, this compound has been used in the synthesis and modification of materials like poly(3,4-ethylenedioxythiophene) (PEDOT). It can be used as an oxidizing agent in the polymerization process or as a dopant to enhance the electrical conductivity of the resulting polymer film. rsc.orgresearchgate.netnajah.edu For example, a solution of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) can be used as an ink in reactive inkjet printing to locally oxidize and modify the sheet resistivity of a PEDOT:PSS film. rsc.org
Furthermore, perchlorate salts, including those of silver, have been investigated for their use as electrolytes in batteries. sciencemadness.orgnih.gov The high solubility and ionic conductivity of silver perchlorate in certain solvents make it a candidate for use in non-aqueous electrolyte solutions. sciencemadness.org For example, zinc perchlorate has been shown to be a promising electrolyte for long-life rechargeable aqueous zinc batteries. acs.org While not the primary application, the electrochemical properties of this compound suggest its potential in specialized battery systems.
The versatility of this compound as a precursor for conductive nanomaterials and as a component in functional polymers and electrolytes underscores its importance in the ongoing development of advanced electronic devices.
Q & A
Q. What are the critical safety considerations for handling silver perchlorate hydrate in laboratory settings?
this compound is highly deliquescent, light-sensitive, and explosive when pulverized . Safe handling requires inert atmosphere conditions, avoidance of mechanical grinding, and storage in airtight containers protected from moisture and reactive substances. Its solubility in organic solvents (e.g., toluene, acetonitrile) necessitates careful solvent selection to prevent unintended exothermic reactions .
Q. How is this compound synthesized, and what are its common hydrated forms?
The monohydrate form (AgClO₄·H₂O) is typically synthesized by crystallizing silver perchlorate from aqueous solutions. Anhydrous AgClO₄ can be obtained by drying the monohydrate above 43°C. Alternative routes involve reacting silver oxide with perchloric acid . Hydration states (e.g., monohydrate vs. anhydrous) are temperature-dependent, with reversible phase transitions observed at −23.4°C .
Q. What solvents are suitable for dissolving this compound, and how does solvent choice impact reactivity?
this compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, nitromethane) and aromatic solvents like toluene (101 g/100 g at 25°C). Solvent dielectric constants (>30) influence its dissociation behavior, with significant ion pairing in low-polarity media. Avoid chloroform and carbon tetrachloride due to insolubility .
Advanced Research Questions
Q. How do hydrogen bonding and structural dynamics affect the stability of silver perchlorate hydrates?
X-ray diffraction studies reveal that the monohydrate (H₃O⁺ClO₄⁻) forms H-bonded layers with perchlorate ions. Weak hydrogen bonds (average Cl-O distance: 1.42 Å) and tetrahedral symmetry deviations contribute to phase transitions between monoclinic (−80°C) and orthorhombic structures (>−23.4°C) . Proton NMR and Raman spectra confirm pyramidal oxonium ions and vibrational modes consistent with short asymmetric H-bonds .
Q. What methodological challenges arise in resolving contradictions between thermal and crystallographic data for perchlorate hydrates?
Discrepancies in hydration states (e.g., HClO₄·3.5H₂O vs. monohydrate) stem from differences in experimental conditions (e.g., temperature, humidity). Thermal analysis may indicate metastable intermediates, while crystallographic data at cryogenic temperatures (−188°C) capture static structures. Combining differential scanning calorimetry (DSC) with variable-temperature XRD is recommended to reconcile dynamic vs. equilibrium behaviors .
Q. How does this compound facilitate the synthesis of hybrid inorganic-organic frameworks?
Electrochemical oxidation of AgClO₄ solutions produces Ag₂O₃·3H₂₂(ClO₄)₄, a clathrate with gas hydrate-like H₂O clusters linked via Ag-O networks. Structural analysis (space group Fd3m, a = 20.234 Å) reveals coordination geometries akin to Ag₇O₈X, highlighting its utility in designing metastable materials .
Q. What advanced techniques are critical for analyzing coordination complexes involving this compound?
Single-crystal XRD (e.g., trigonal pyramidal Ag⁺ coordination with bond angles of 83.5°–100° ), bond-valence sum calculations, and IR spectroscopy are essential. For labile complexes, EXAFS can probe short-range order, while PMR spectra track proton mobility in oxonium ions .
Methodological Guidance
- Structural Analysis : Use low-temperature XRD to resolve phase transitions and hydrogen bonding networks .
- Thermal Stability : Employ DSC to identify dehydration thresholds (e.g., monohydrate → anhydrous at 43°C) and decomposition pathways .
- Solvent Selection : Prioritize solvents with dielectric constants >30 (e.g., acetonitrile) to minimize ion pairing and ensure reproducibility in synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
